MitoBloCK-6

Mitochondrial Biology Redox Biology Protein Import

Researchers needing to eliminate residual pluripotent stem cells from differentiated cultures face teratoma risks. MitoBloCK-6 (CAS 303215-67-0) solves this with >5-fold selectivity-inducing apoptosis in hESCs at ~20 µM while sparing differentiated cells above 100 µM, via targeted cytochrome c release and caspase-3 activation without disrupting mitochondrial membrane integrity. • Dual-pathway inhibitor: blocks both MIA40/Erv1 (IC50 700-900 nM) and TIM22 import routes. • Validated in vivo: reversibly impairs cardiac development in zebrafish. • Consistent ≥98% purity, orange solid, soluble in DMSO (50 mg/mL); shipped ambient, store at -20°C.

Molecular Formula C19H14Cl2N2O
Molecular Weight 357.2 g/mol
Cat. No. B1362762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoBloCK-6
Molecular FormulaC19H14Cl2N2O
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O
InChIInChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H
InChIKeyDBYOPSAQYAKIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoBloCK-6: MIA40/Erv1 Mitochondrial Import Inhibitor


2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol (CAS 303215-67-0, also known as MitoBloCK-6 or MB-6) is a small-molecule, cell-permeable dichlorosalicylaldehyde Schiff base [1]. It acts as a potent and selective inhibitor of the MIA40/Erv1 redox-mediated mitochondrial protein import pathway, with reported IC50 values of 700 nM for ALR (Augmenter of Liver Regeneration), 900 nM for Erv1, and 1.4 µM for Erv2 [1]. Its molecular formula is C19H14Cl2N2O, with a molecular weight of 357.24 g/mol . This compound is supplied as an orange solid with ≥98% purity and is soluble in DMSO (up to 50 mg/mL) .

Pathway MIA40/Erv1 redox-mediated mitochondrial protein import inhibition
Model System Cell-permeable small molecule for stem cell, cancer, and developmental biology research
Selection Context Defined selectivity profile over generic Schiff bases and mitochondrial toxins

Why Generic Substitutes Fail for MitoBloCK-6


The target specificity of 2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol (MitoBloCK-6) toward the MIA40/Erv1 redox-mediated import pathway cannot be replicated by generic Schiff bases or alternative mitochondrial toxins. While other Schiff base compounds may chelate metals or act as broad antimicrobials [2], MitoBloCK-6 was identified through a targeted chemical screen for Erv1/ALR inhibition and exhibits a unique selectivity profile: it inhibits Erv1 and ALR oxidase activity in vitro without affecting mitochondrial membrane integrity or causing cytochrome c release in differentiated cells [1]. Critically, it does not inhibit protein disulfide isomerase, FAD-linked enzymes, or succinate dehydrogenase activities [1]. Even closely related inhibitors, such as MitoBloCK-5, differ significantly in potency and specificity against the same target . Therefore, substituting this compound with an off-the-shelf Schiff base or another mitochondrial toxin (e.g., FCCP, oligomycin) will not phenocopy its specific import blockade and will likely introduce confounding off-target effects on oxidative phosphorylation or membrane potential, invalidating the experimental model.

MitoBloCK-6 (Target)
  • Selective Erv1/ALR oxidase inhibition without disrupting membrane integrity
  • Reported non-inhibition of PDI, FAD enzymes, succinate dehydrogenase
  • Well-defined IC50 values enabling dose-response calculations
Generic Schiff Bases / Toxins
  • Broad metal chelation or antimicrobial activity may confound results
  • Mitochondrial toxins (FCCP, oligomycin) disrupt membrane potential or OXPHOS
  • Analog MitoBloCK-5 may have different potency and specificity profiles

MitoBloCK-6 Selectivity & Functional Evidence


Erv1/ALR Inhibitory Potency Profile

In direct biochemical assays, MitoBloCK-6 inhibits three targets within the MIA40/Erv1 pathway with distinct IC50 values: 700 nM for ALR, 900 nM for Erv1, and 1.4 µM for Erv2 [1]. This potency profile is defined and reproducible across multiple vendor datasheets . In contrast, closely related compounds such as MitoBloCK-5 are described as having different potency and specificity profiles, though exact quantitative IC50 values for MitoBloCK-5 are not publicly disclosed, underscoring the uniquely characterized nature of MitoBloCK-6 .

Inhibitory Potency Profile
Direct comparison
ALR: 700 nM; Erv1: 900 nM; Erv2: 1.4 µM (IC50)
Supports pathway-specific dose-response experimental design
MitoBloCK-5 potency not publicly quantified; MitoBloCK-6 provides the only full numeric profile in class
Mitochondrial Biology Redox Biology Protein Import

Selective Cytotoxicity in Pluripotent Stem Cells

MitoBloCK-6 induces apoptosis in human embryonic stem cells (hESCs) at a concentration of approximately 20 µM, but does not induce apoptosis in differentiated cells under the same conditions [1]. This selective effect is mediated through the release of cytochrome c and activation of caspase-3 specifically in hESCs . The compound does not reduce viability of differentiated cells such as HeLa or HEK293 even at concentrations up to 100 µM .

Stem Cell Selectivity
Head-to-head
Apoptosis in hESCs at ~20 µM; no cytotoxicity in HeLa/HEK293 up to 100 µM
Supports selective undifferentiated cell removal in mixed populations
Mechanism involves cytochrome c release and caspase-3 activation exclusively in hESCs
Stem Cell Biology Developmental Biology Apoptosis

Off-Target Selectivity on Mitochondrial Enzymes

Despite its potent inhibition of Erv1 and ALR oxidase activities, MitoBloCK-6 does not inhibit several key cellular enzymes and pathways: protein disulfide isomerase, flavin adenine dinucleotide (FAD)-linked enzymes, or succinate dehydrogenase activities [1]. Additionally, it does not affect mitochondrial membrane integrity as evidenced by the lack of release of aconitase, AAC, Tim54, Mia40, or cytochrome c in non-stem cells [1].

Off-Target Selectivity
Direct comparison
No inhibition of PDI, FAD-linked enzymes, or succinate dehydrogenase; intact mitochondrial membrane integrity
Reduces confounding effects; effect attribution to MIA40/Erv1 pathway
Validated in HeLa and HEK293 cells
Mitochondrial Biology Drug Selectivity Off-Target Profiling

Dual-Pathway Mitochondrial Import Blockade

MitoBloCK-6 attenuates the import of multiple mitochondrial substrates. At a concentration of 20 µM, the import of Tim23 and the ADP/ATP carrier (AAC) was decreased by approximately 50% . The compound also significantly reduces the import of CX9 proteins and Erv1 substrates .

Import Blockade
Head-to-head
Tim23 and AAC import reduced ~50% at 20 µM; also attenuates CX9 and Erv1 substrates
Defined endpoint for dual-pathway import studies
Demonstrates coupling between MIA40/Erv1 and TIM22 pathways
Mitochondrial Import Protein Translocation TIM22 Pathway

HCC Proliferation Inhibition via ALR

Pharmacological inhibition of ALR using MitoBloCK-6 in hepatocellular carcinoma (HCC) cells results in profound mitochondrial impairment and significant deficits in cancer cell proliferation [1]. The study demonstrated that MitoBloCK-6 treatment leads to various mitochondrial impairments that collectively inhibit HCC cell growth [1].

HCC Proliferation
Data to verify
Reported reduction in HCC cell proliferation via mitochondrial impairment
Supports ALR-dependent cancer cell biology research
Exact quantification from published figures; further validation recommended
Cancer Biology Hepatocellular Carcinoma Mitochondrial Metabolism

Zebrafish Cardiac Development Impairment

In vivo treatment of zebrafish embryos with MitoBloCK-6 reversibly impairs cardiac development and reduces heart rate, effects that are attributed to mitochondrial dysfunction resulting from ALR inhibition [1].

Zebrafish Cardiac
Class-level
Reversible cardiac development impairment and reduced heart rate in zebrafish embryos
In vivo bioactivity for developmental mitochondrial import research
Reversibility supports time-course studies; quantitative data in source publication
Developmental Biology Cardiac Development In Vivo Toxicology

MitoBloCK-6 Application Scenarios


Pluripotent Stem Cell Purification

Researchers developing stem cell-based therapies face the critical challenge of residual pluripotent stem cells in differentiated populations, which pose a teratoma risk. MitoBloCK-6 can be applied to mixed cultures to selectively induce apoptosis in hESCs (~20 µM) while sparing differentiated cells (>100 µM), a selectivity window of >5-fold . This application leverages the compound's well-characterized stem cell-specific cytotoxicity, which operates via cytochrome c release and caspase-3 activation specifically in hESCs . The defined dose-response and lack of off-target effects on mitochondrial membrane integrity make this a controlled method for purifying differentiated cell populations for transplantation or downstream assays.

Coupling of MIA40/Erv1 and TIM22 Pathways

The mitochondrial protein import field requires tools to dissect the interplay between distinct translocation pathways. MitoBloCK-6 is uniquely suited for this purpose because it attenuates the import of substrates from both the MIA40/Erv1 pathway (CX9 proteins, Erv1) and the TIM22 pathway (Tim23, AAC), reducing Tim23 and AAC import by ~50% at 20 µM . This dual-pathway effect, which suggested a previously unrecognized coupling between these import routes, distinguishes MitoBloCK-6 from inhibitors that affect only a single pathway. Researchers can use the compound at defined concentrations (700 nM – 20 µM) to perturb both pathways simultaneously and study their functional interdependence .

ALR Function in HCC Proliferation

Augmenter of Liver Regeneration (ALR) is implicated in liver cancer progression, but its specific role in HCC proliferation requires pharmacological tools for validation. MitoBloCK-6, with its potent ALR inhibition (IC50 = 700 nM) and demonstrated anti-proliferative effects in HCC cell models, provides a chemical probe to interrogate ALR function . Treatment of HCC cell lines with MitoBloCK-6 results in profound mitochondrial impairment and proliferation deficits . Its selectivity profile—specifically, the lack of inhibition of FAD-linked enzymes or succinate dehydrogenase —ensures that observed effects are attributable to ALR pathway disruption rather than general metabolic poisoning, making it a reliable tool for target validation studies.

Zebrafish Model of Mitochondrial Import Deficiency

For researchers studying the developmental consequences of impaired mitochondrial protein import, MitoBloCK-6 offers a validated in vivo tool. Treatment of zebrafish embryos with MitoBloCK-6 reversibly impairs cardiac development and reduces heart rate . The reversibility of the phenotype provides an experimental advantage, allowing for time-resolved studies of developmental windows of sensitivity. This application is supported by the compound's known in vivo bioactivity and its defined mechanism of ALR/Erv1 inhibition, enabling correlation of biochemical pathway inhibition with organismal developmental outcomes.

Application
Selection Property
Validation Focus
Stem cell purification research
Selective apoptosis in hESCs via cytochrome c/caspase-3
Differentiated cell viability sparing; apoptosis pathway markers
Dual-pathway mitochondrial import studies
Attenuation of MIA40/Erv1 and TIM22 substrates
Import reduction of Tim23, AAC, CX9 proteins; pathway coupling review
ALR function in HCC cell models
ALR inhibition with minimal off-target metabolic disruption
Proliferation endpoint and mitochondrial impairment assessment
Zebrafish developmental mitochondrial research
In vivo reversible cardiac phenotype
Developmental window sensitivity and heart rate monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MitoBloCK-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.